

# Application Notes and Protocols: Atovaquone in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Atovaquone is a hydroxynaphthoquinone that has been approved by the FDA for the treatment and prevention of protozoal infections, including malaria, Pneumocystis jirovecii pneumonia (PCP), and babesiosis. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex (Complex III). This disruption of mitochondrial function leads to the inhibition of ATP and pyrimidine biosynthesis in susceptible organisms. Emerging research has highlighted the potential of atovaquone in combination with other therapeutic agents to enhance efficacy, overcome resistance, and expand its application to new disease areas, notably in oncology.

These application notes provide an overview of key atovaquone-based drug combinations, summarize preclinical quantitative data, and offer detailed protocols for assessing drug synergy and the primary mechanism of action.

# Mechanisms of Action and Rationale for Combination Therapy

Atovaquone selectively targets the Qo site of the cytochrome bc1 complex, inhibiting electron transport and collapsing the mitochondrial membrane potential ( $\Delta\Psi$ m). This leads to a halt in ATP synthesis and the regeneration of ubiquinone, which is a crucial cofactor for dihydroorotate



dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis. The rationale for combining atovaquone with other drugs stems from the potential for synergistic interactions, where the combined effect is greater than the sum of the individual effects.

### **Atovaquone in Anti-Infective Therapies**

- With Proguanil for Malaria: The combination of atovaquone and proguanil (known as Malarone®) is a cornerstone of malaria prophylaxis and treatment. While atovaquone inhibits the mitochondrial ETC, proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. However, studies have revealed a more complex synergistic mechanism. Proguanil itself, independent of its conversion to cycloguanil, enhances atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[1] This synergistic action allows for lower effective concentrations of atovaquone, which is crucial for overcoming resistance.[1]
- With Azithromycin for Babesiosis: Babesiosis is a tick-borne parasitic disease caused by
  Babesia species. The combination of atovaquone and the macrolide antibiotic azithromycin
  is a first-line treatment for human babesiosis.[2] Azithromycin inhibits protein synthesis in the
  parasite's apicoplast, a non-photosynthetic plastid. The combination of a mitochondrial
  inhibitor and a protein synthesis inhibitor provides a dual-pronged attack on the parasite.[3]
  This combination has been shown to be as effective as clindamycin and quinine but with
  significantly fewer adverse effects.[2][4]

### **Atovaquone in Cancer Therapy**

The reliance of many cancer cells on mitochondrial oxidative phosphorylation (OXPHOS) for energy and biosynthesis has made mitochondria an attractive therapeutic target. By inhibiting OXPHOS, atovaquone can induce metabolic stress in cancer cells. Furthermore, tumor hypoxia, a state of low oxygen, is a major driver of cancer progression and resistance to therapy. Atovaquone can reduce the oxygen consumption rate (OCR) in tumor cells, thereby alleviating hypoxia and potentially sensitizing them to radiotherapy and chemotherapy.[5]

• With Chemotherapy: Preclinical studies have shown that atovaquone can act synergistically with conventional chemotherapeutic agents like carboplatin, idarubicin, and prednisolone.[6] By targeting the energy production machinery of cancer cells, atovaquone can weaken them and enhance their susceptibility to cytotoxic drugs.



 With Radiotherapy: Radiation therapy relies on the presence of oxygen to generate reactive oxygen species (ROS) that damage cancer cell DNA. By reducing tumor hypoxia, atovaquone can enhance the efficacy of radiotherapy. Clinical trials have demonstrated that atovaquone treatment can significantly reduce the hypoxic volume in tumors of patients with non-small cell lung cancer (NSCLC).[5]

### **Data Presentation: In Vitro Synergy and Efficacy**

The following tables summarize key quantitative data from preclinical studies evaluating atovaquone in combination with other drugs. The level of interaction is often quantified by the Combination Index (CI) or the sum of the Fractional Inhibitory Concentration ( $\Sigma$ FIC), where:

Synergy: CI or ΣFIC < 1</li>

Additive Effect: CI or ΣFIC = 1

• Antagonism: CI or ΣFIC > 1

## Table 1: Atovaquone in Combination for Anti-Malarial Therapy



| Combination               | Organism/Cell<br>Line                                         | Parameter    | Value                  | Reference |
|---------------------------|---------------------------------------------------------------|--------------|------------------------|-----------|
| Atovaquone +<br>Proguanil | Plasmodium<br>falciparum                                      | ΣFIC at EC50 | 0.37 (Synergy)         |           |
| Atovaquone +<br>Proguanil | Plasmodium<br>falciparum                                      | ΣFIC at EC90 | 0.13 (High<br>Synergy) |           |
| Atovaquone +<br>Proguanil | Plasmodium<br>yoelii (liver<br>stage) in HepG2-<br>CD81 cells | FIC50 Index  | 0.64 (Synergy)         | _         |
| Atovaquone<br>(alone)     | Plasmodium<br>yoelii (liver<br>stage) in HepG2-<br>CD81 cells | IC50         | 0.92 nM                | _         |
| Proguanil (alone)         | Plasmodium<br>yoelii (liver<br>stage) in HepG2-<br>CD81 cells | IC50         | 3.2 μΜ                 | _         |

## Table 2: Atovaquone in Combination for Babesiosis Therapy

Note: While clinically effective, specific in vitro synergy data (CI/FIC values) for the Atovaquone and Azithromycin combination against Babesia species is not extensively published. The primary evidence is from clinical and in vivo animal studies.



| Combination                  | Organism/Mode<br>I                         | Parameter        | Observation                                                                      | Reference |
|------------------------------|--------------------------------------------|------------------|----------------------------------------------------------------------------------|-----------|
| Atovaquone +<br>Azithromycin | Human<br>Babesiosis (B.<br>microti)        | Clinical Outcome | As effective as clindamycin + quinine with fewer adverse effects.                | [2]       |
| Atovaquone +<br>Azithromycin | Canine<br>Babesiosis (B.<br>gibsoni)       | PCR              | 8 of 10 dogs<br>became PCR<br>negative post-<br>treatment.                       | [7]       |
| Atovaquone +<br>Azithromycin | Giant Panda<br>Babesiosis<br>(Babesia sp.) | Clinical & PCR   | Increased red blood cell counts and parasite levels reduced below PCR detection. | [8][9]    |

**Table 3: Atovaquone in Combination for Cancer Therapy** 



| Combination                  | Cell Line                                          | Parameter          | Value                                                                     | Reference |
|------------------------------|----------------------------------------------------|--------------------|---------------------------------------------------------------------------|-----------|
| Atovaquone<br>(alone)        | Breast Cancer<br>Panel (MCF-7,<br>SKBR3, etc.)     | IC50 (72h)         | 11 - 18 μΜ                                                                | [10]      |
| Atovaquone +<br>Idarubicin   | REH (Leukemia)                                     | Synergy Score      | > 10 (Strong<br>Synergy)                                                  | [6]       |
| Atovaquone +<br>Prednisolone | Sup-PR<br>(Prednisolone-<br>resistant<br>Leukemia) | Synergy Score      | > 10 (Strong<br>Synergy)                                                  | [6]       |
| Atovaquone +<br>Selinexor    | AML (Leukemia)                                     | In vitro & In vivo | Synergistic killing of AML cells and impaired leukemic cell infiltration. | [11]      |
| Atovaquone +<br>Radiation    | NSCLC (Clinical<br>Trial)                          | Hypoxic Volume     | Median change<br>of -28.0% in<br>atovaquone-<br>treated patients.         | [5]       |

## **Experimental Protocols**

## Protocol: In Vitro Drug Synergy Assessment using Checkerboard Assay

This protocol describes a method to determine the interaction between two compounds (e.g., Atovaquone and a partner drug) in vitro.

#### Materials:

- 96-well microtiter plates
- Test organism (e.g., cancer cell line, parasite culture)



- Appropriate culture medium
- Atovaquone and partner drug stock solutions
- Multichannel pipette
- Incubator
- Plate reader or microscope for assessing endpoint

#### Procedure:

- Determine the Minimum Inhibitory Concentration (MIC) or IC50: Before the synergy test, determine the MIC or IC50 of each drug individually against the test organism. This will inform the concentration range for the checkerboard assay.
- Prepare Drug Dilutions: a. Along the x-axis of a 96-well plate, prepare serial dilutions of Drug A (e.g., Atovaquone). Typically, this is done by adding a concentrated solution to the first column and performing 2-fold serial dilutions across the plate. b. Along the y-axis, prepare serial dilutions of Drug B (partner drug).
- Create the Checkerboard: a. In a fresh 96-well plate, add a fixed volume of culture medium to all wells. b. Using a multichannel pipette, add the diluted Drug A to the corresponding columns. c. Similarly, add the diluted Drug B to the corresponding rows. The result will be a matrix of wells containing unique combinations of concentrations of both drugs. d. Include control wells: no drugs (growth control), Drug A alone, and Drug B alone.
- Inoculate: Add the test organism at a standardized concentration to each well.
- Incubate: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 24-72 hours).
- Assess Endpoint: Determine the growth or viability in each well. This can be done by visual
  inspection for turbidity, using a viability dye (e.g., MTT, resazurin), or by microscopic
  examination.



Calculate the Fractional Inhibitory Concentration Index (FICI): a. For each well showing no growth (or 50% inhibition), the FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) b. The ΣFIC is the lowest FICI value obtained. c. Interpret the results as described above (Synergy < 1, Additive = 1, Antagonism > 1).

## Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XFe Analyzer) to measure the effect of Atovaquone on mitochondrial respiration.

#### Materials:

- Seahorse XFe Analyzer and associated consumables (cartridge, cell culture plates)
- · Adherent cells of interest
- Culture medium and assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Atovaquone
- Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
- CO2-free incubator

#### Procedure:

- Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture plate at a predetermined optimal density. Ensure even cell distribution.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO2-free incubator at 37°C by adding XF Calibrant to each well of the utility plate.
- Prepare Assay Medium and Compounds: a. Warm the assay medium to 37°C. b. Prepare stock solutions of Atovaquone and the Mito Stress Test compounds (Oligomycin, FCCP,



Rotenone/Antimycin A) at the desired concentrations.

- Cell Plate Preparation: a. Remove the culture medium from the cells and wash with the prewarmed assay medium. b. Add the final volume of assay medium to each well. c. If testing
  the acute effect of Atovaquone, it will be loaded into the injector port of the cartridge. If
  testing the effect of pre-treatment, the cells would have been incubated with Atovaquone
  prior to the assay. d. Place the cell plate in a CO2-free incubator at 37°C for 1 hour to allow
  temperature and pH to equilibrate.
- Load the Sensor Cartridge: Load the appropriate volumes of Atovaquone, Oligomycin, FCCP, and Rotenone/Antimycin A into the designated injector ports (A, B, C, D) of the hydrated sensor cartridge.
- Run the Assay: a. Calibrate the analyzer with the sensor cartridge. b. Replace the calibrant plate with the cell plate. c. Start the assay. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response.
- Data Analysis:
  - Basal Respiration: The initial OCR before any injections.
  - ATP Production: The decrease in OCR after Oligomycin (an ATP synthase inhibitor) injection.
  - Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).
  - Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A (Complex I and III inhibitors).
  - Compare the OCR profiles of Atovaquone-treated cells with vehicle-treated controls to quantify the inhibitory effect.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of Atovaquone action on the mitochondrial ETC.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone and azithromycin for the treatment of babesiosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]







- 5. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of combined atovaquone and azithromycin for therapy of chronic Babesia gibsoni (Asian genotype) infections in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Efficacy of azithromycin combined with compounded atovaquone in treating babesiosis in giant pandas PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone and selinexor as a novel combination treatment option in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Atovaquone in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221203#ac-atovaquone-in-combination-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com